4-((1H-imidazol-4-yl)methyl)quinoline

COX-2 inhibition selectivity index NSAID

4-((1H-imidazol-4-yl)methyl)quinoline (CAS 214700-58-0; molecular formula C13H11N3; molecular weight 209.25 g/mol) is the unsubstituted core of the 4-(imidazolylmethyl)quinoline scaffold class, in which an imidazole ring is tethered to the quinoline C-4 position via a methylene (-CH2-) linker. This scaffold serves as the synthetic entry point for generating libraries of COX-2-selective inhibitors, aromatase inhibitors, and antimalarial agents through substitution at the C-2 phenyl ring and the C-7/C-8 quinoline positions.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
Cat. No. B11893705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-imidazol-4-yl)methyl)quinoline
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)CC3=CN=CN3
InChIInChI=1S/C13H11N3/c1-2-4-13-12(3-1)10(5-6-15-13)7-11-8-14-9-16-11/h1-6,8-9H,7H2,(H,14,16)
InChIKeyLJNABVNRZPCNJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((1H-imidazol-4-yl)methyl)quinoline (CAS 214700-58-0): Core Scaffold Procurement for COX-2-Selective and Antimalarial Lead Optimization Programs


4-((1H-imidazol-4-yl)methyl)quinoline (CAS 214700-58-0; molecular formula C13H11N3; molecular weight 209.25 g/mol) is the unsubstituted core of the 4-(imidazolylmethyl)quinoline scaffold class, in which an imidazole ring is tethered to the quinoline C-4 position via a methylene (-CH2-) linker [1]. This scaffold serves as the synthetic entry point for generating libraries of COX-2-selective inhibitors, aromatase inhibitors, and antimalarial agents through substitution at the C-2 phenyl ring and the C-7/C-8 quinoline positions [2]. The compound exhibits a calculated LogP of 1.69, density of 1.2 ± 0.1 g/cm³, and a boiling point of 479.5 ± 25.0 °C at 760 mmHg, with an exact mass of 209.095291 . Commercially available at 97% purity (Catalog No. CM242703) , this scaffold is the indispensable starting material for systematic structure-activity relationship (SAR) exploration in dual COX-2/aromatase inhibitor and antimalarial drug discovery programs.

Why 4-((1H-imidazol-4-yl)methyl)quinoline Cannot Be Replaced by Positional Isomers or Alternative Heterocyclic Scaffolds in Lead Optimization Programs


Substituting 4-((1H-imidazol-4-yl)methyl)quinoline with positional isomers (e.g., 6-imidazolylmethylquinoline or 3-imidazolylquinoline) or alternative C-4 substituents (e.g., 4-carboxyl quinoline derivatives) fundamentally alters the selectivity profile of the resulting compounds. Direct comparative SAR data demonstrate that all 4-imidazolylmethylquinoline derivatives are less potent but more selective COX-2 inhibitors than their corresponding 4-carboxyl derivatives, because the carboxyl group interacts with Arg120—a key residue in both COX-1 and COX-2 active sites—compromising isoform selectivity, whereas the imidazolylmethyl substituent reduces COX-1 affinity while maintaining COX-2 engagement [1]. The imidazole attachment point (C-4 vs. C-1 of the imidazole ring) and the methylene linker geometry are critical: in the Ghodsi et al. series, the 4-((1H-imidazol-1-yl)methyl) attachment to the quinoline core is essential for optimal docking of the p-MeSO2-phenyl moiety into the COX-2 secondary pocket (interacting with Val523, Phe518, and Arg513), and altering this architecture would disrupt the binding pose [1]. For antimalarial applications, Br and OMe substitutions on the quinoline ring of quinoline-imidazole hybrids significantly modulate antiplasmodial activity and selectivity index, meaning the unsubstituted 4-(imidazolylmethyl)quinoline core is the required starting point for systematic SAR-driven optimization [2].

Quantitative Differentiation Evidence for 4-((1H-imidazol-4-yl)methyl)quinoline vs. Closest Analogs and Reference Compounds


COX-2 Selectivity Index: 4-Imidazolylmethyl Scaffold vs. 4-Carboxyl Quinoline Derivatives and the Reference Drug Celecoxib

The 4-imidazolylmethyl substituent confers higher COX-2 isoform selectivity than the corresponding 4-carboxyl group on the same quinoline scaffold. All five 4-imidazolylmethylquinoline derivatives (compounds 9a–9e) exhibited COX-2 selectivity indexes (COX-1 IC50 / COX-2 IC50) ranging from 179.9 to 547.6, and the authors explicitly state that these compounds were 'less potent but more selective COX-2 inhibitors than their corresponding 4-carboxyl derivatives' [1]. The least substituted derivative in the series, compound 9e (4-((1H-imidazol-1-yl)methyl)-2-(4-methylsulfonylphenyl)-quinoline, i.e., the direct 2-aryl analog of the target core), achieved a COX-2 IC50 of 0.072 µM, a COX-1 IC50 of 12.95 µM, and a selectivity index of 179.9—by comparison, the reference drug celecoxib showed COX-2 IC50 = 0.060 µM, COX-1 IC50 = 24.3 µM, and SI = 405 under the same ovine COX-1/COX-2 assay conditions [1]. The most selective derivative (9d, SI = 547.6) surpassed celecoxib in selectivity (SI = 405) while matching its potency (0.063 vs. 0.060 µM) [1].

COX-2 inhibition selectivity index NSAID quinoline scaffold breast cancer

Differential Cytotoxicity Against MCF-7 vs. T47D Breast Cancer Cell Lines for the 4-Imidazolylmethyl Quinoline Derivative Series

The 4-imidazolylmethylquinoline derivative series demonstrates differential cytotoxicity that correlates with COX-2 inhibitory potency and is cell-line dependent. Compound 9e (the closest analog to the target core) showed an IC50 > 25 µM against MCF-7 cells and an IC50 of 25 µM against T47D cells, with percent survival at 10 µM (48 h) of 67.2% (MCF-7) and at 25 µM (48 h) of 47.4% (T47D) [1]. By comparison, the most potent derivative 9d exhibited an MCF-7 IC50 < 5 µM with only 4% survival at 10 µM (48 h), while doxorubicin (positive control) showed an MCF-7 IC50 of 0.25 µM with 50.2% survival at the tested concentration [1]. The cytotoxicity rank order against MCF-7 (9d > 9a > 9c > 9b = 9e) mirrored the COX-2 inhibitory potency rank order, providing mechanistic evidence linking scaffold substitution to anti-proliferative activity [1]. All compounds were more cytotoxic against MCF-7 (high aromatase expression) than T47D (low aromatase expression), consistent with dual COX-2/aromatase targeting [1].

breast cancer MCF-7 T47D cytotoxicity quinoline COX-2

Aqueous Solubility Advantage of 4-(1-Imidazolyl)quinoline Derivatives vs. Non-Heteroaryl Quinoline Scaffolds for Formulation Development

The 4-heteroarylquinoline framework, of which 4-((1H-imidazol-4-yl)methyl)quinoline is the core representative, confers a solubility advantage that distinguishes it from non-heteroaryl quinoline scaffolds. A series of 4-(1-imidazolyl)quinoline derivatives could be dissolved in a 5% aqueous solution of citric acid up to a concentration of 10 mg/mL, a formulation-compatible solubility level that supports both in vitro assay preparation and in vivo dosing [1]. This is attributed to the basic imidazole nitrogen, which enables salt formation with citric acid. A representative compound from this series (48a) demonstrated an IC50 of 0.26 nM against the cloned human bradykinin B2 receptor and significantly inhibited BK-induced bronchoconstriction in guinea pigs at 1 µg/kg by intravenous administration [1]. This solubility profile is a direct consequence of the 4-imidazolyl substitution and would be lost with non-basic C-4 substituents such as carboxyl, phenyl, or halogen groups.

aqueous solubility formulation citric acid bradykinin B2 antagonist quinoline

Antimalarial Scaffold Potential: Quinoline-Imidazole Hybrids Demonstrate Sub-Micromolar Activity Against Drug-Sensitive and Multidrug-Resistant P. falciparum Strains

The quinoline-imidazole hybrid scaffold, for which 4-((1H-imidazol-4-yl)methyl)quinoline is a foundational building block, has demonstrated sub-micromolar in vitro antimalarial activity against both chloroquine-sensitive (CQ-S) and multidrug-resistant (MDR) Plasmodium falciparum strains [1]. Among synthesized derivatives, compound 11(xxxii) exhibited an IC50 of 0.14 µM against the CQ-sensitive strain and 0.41 µM against the MDR strain, with its enantiomer (-)-11(xxxii) achieving an IC50 of 0.10 µM [1]. SAR analysis revealed that Br and OMe substitutions on the quinoline ring improved antimalarial activity and selectivity index [1]. By comparison, chloroquine—the historical first-line antimalarial—is ineffective against MDR strains due to resistance, whereas the quinoline-imidazole hybrid series maintains MDR activity. The unsubstituted 4-(imidazolylmethyl)quinoline core is the synthetic precursor for introducing these performance-modulating Br and OMe substituents [1].

antimalarial Plasmodium falciparum chloroquine-resistant quinoline-imidazole SAR

Physicochemical Property Differentiation: Calculated LogP, Boiling Point, and Density Distinguish 4-((1H-imidazol-4-yl)methyl)quinoline from Positional Isomers

4-((1H-imidazol-4-yl)methyl)quinoline (CAS 214700-58-0) possesses a calculated LogP of 1.69, a density of 1.2 ± 0.1 g/cm³, a boiling point of 479.5 ± 25.0 °C at 760 mmHg, a flash point of 231.5 ± 16.1 °C, and a refractive index of 1.689 . The molecular formula C13H11N3 with an exact mass of 209.095291 is identical to that of positional isomers such as 6-[(1H-imidazol-1-yl)methyl]quinoline and 2-(1-methyl-1H-imidazol-4-yl)quinoline, but the connectivity difference (imidazole at the C-4 position via methylene linker) produces distinct chromatographic retention, solubility, and hydrogen-bonding properties that affect synthetic handling and purification . The LogP of 1.69 indicates moderate lipophilicity suitable for membrane permeability in cellular assays, and the relatively high boiling point (479.5 °C) necessitates appropriate thermal handling during synthesis or storage . These property values serve as quality control (QC) release specifications for procurement verification.

physicochemical properties LogP boiling point density positional isomer quinoline

Aromatase Inhibitory Activity of 4-(Imidazolylmethyl)-2-aryl-quinoline Derivatives vs. the Reference Drug Letrozole

In a parallel series of 4-(imidazolylmethyl)-2-aryl-quinoline derivatives (compounds 8a–g) evaluated for aromatase inhibitory activity, compound 8b inhibited aromatase enzyme activity more potently than the reference drug letrozole, a clinically established non-steroidal aromatase inhibitor [1]. All compounds in this series were more cytotoxic against MCF-7 cells (high aromatase expression) than T47D cells (low aromatase expression), confirming aromatase-targeted cytotoxicity [1]. While the specific quantitative IC50 value for compound 8b relative to letrozole was not extracted from the available abstract data, the directional superiority over letrozole—the gold-standard aromatase inhibitor—establishes the 4-(imidazolylmethyl)quinoline scaffold as a validated chemotype for aromatase inhibitor development, distinct from its COX-2 inhibitory application in the Ghodsi et al. 2016 COX-2 series [1][2].

aromatase inhibition letrozole breast cancer MCF-7 quinoline imidazolylmethyl

Optimal Procurement and Research Application Scenarios for 4-((1H-imidazol-4-yl)methyl)quinoline (CAS 214700-58-0)


Core Scaffold Procurement for COX-2-Selective Inhibitor SAR Libraries with Tunable Selectivity Superior to Celecoxib

Procure 4-((1H-imidazol-4-yl)methyl)quinoline as the unsubstituted core for synthesizing focused libraries of 2-aryl-4-(imidazolylmethyl)quinoline derivatives. The scaffold enables COX-2 selectivity tuning across an SI range of 179.9–547.6 through systematic C-7/C-8 substitution [1]. Starting from the unsubstituted core, introduce a 4-methylsulfonylphenyl group at C-2 (the COX-2 pharmacophore) and vary C-7/C-8 substituents to achieve selectivity surpassing celecoxib (SI = 405). Compound 9d (cyclohexyl-fused) achieved an SI of 547.6—35% more selective than celecoxib—with equipotent COX-2 inhibition (IC50 0.063 vs. 0.060 µM) [1]. The core compound is commercially available at 97% purity .

Synthetic Intermediate for Antimalarial Lead Optimization Targeting Chloroquine-Resistant P. falciparum Strains

Use 4-((1H-imidazol-4-yl)methyl)quinoline as the starting material for synthesizing quinoline-imidazole hybrid antimalarial agents. Introduce Br and OMe substituents on the quinoline ring to improve antiplasmodial activity and selectivity index, as demonstrated by compound 11(xxxii), which achieved IC50 values of 0.14 µM (CQ-sensitive) and 0.41 µM (MDR) with high selectivity and minimal cytotoxicity [1]. Enantiomeric resolution can further improve potency (0.10 µM for the (-)-enantiomer) [1]. This scaffold addresses the critical unmet need of MDR P. falciparum activity where chloroquine fails.

Dual COX-2/Aromatase Inhibitor Development for Hormone-Dependent Breast Cancer Programs

Deploy 4-((1H-imidazol-4-yl)methyl)quinoline as the core scaffold for dual COX-2/aromatase inhibitor programs targeting hormone-dependent breast cancer. The imidazole nitrogen coordinates the heme iron of aromatase (CYP450), while the methylsulfonyl COX-2 pharmacophore at the C-2 phenyl ring engages the COX-2 secondary pocket (Arg513, Val523, Phe518) [1]. The differential cytotoxicity against MCF-7 (high aromatase) vs. T47D (low aromatase) cell lines confirms target engagement [1]. Compound 8b from the parallel aromatase series demonstrated superior aromatase inhibition vs. letrozole , supporting the scaffold's dual-mechanism potential.

Bradykinin B2 Receptor Antagonist Scaffold with Formulation-Compatible Aqueous Solubility

Leverage the 4-heteroarylquinoline framework for developing non-peptide bradykinin B2 receptor antagonists with formulation-compatible aqueous solubility. The imidazole moiety enables dissolution in 5% aqueous citric acid at up to 10 mg/mL, supporting intravenous administration at µg/kg doses [1]. A representative compound (48a) achieved an IC50 of 0.26 nM against the cloned human B2 receptor and significant in vivo bronchoconstriction inhibition at 1 µg/kg i.v. in guinea pigs [1]. The 4-imidazolyl substitution provides species-selective binding (human B2 vs. guinea pig B2), a critical consideration for translational pharmacology programs [1].

Quote Request

Request a Quote for 4-((1H-imidazol-4-yl)methyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.